2-(4-chlorophenoxy)-5-nitrobenzaldehyde
Description
2-(4-chlorophenoxy)-5-nitrobenzaldehyde is an organic compound characterized by the presence of a chlorophenoxy group and a nitro group attached to a benzene ring, with an aldehyde functional group
Properties
IUPAC Name |
2-(4-chlorophenoxy)-5-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-10-1-4-12(5-2-10)19-13-6-3-11(15(17)18)7-9(13)8-16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCAQRFRFKUGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-5-nitrobenzaldehyde typically involves the reaction of 4-chlorophenol with 5-nitrobenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by the addition of an oxidizing agent to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps such as purification through recrystallization or chromatography to ensure the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(4-chlorophenoxy)-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases
Major Products:
Oxidation: 2-(4-Chlorophenoxy)-5-nitrobenzoic acid.
Reduction: 2-(4-Chlorophenoxy)-5-aminobenzenecarbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-chlorophenoxy)-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenoxy group may also contribute to the compound’s activity by facilitating its binding to target molecules .
Comparison with Similar Compounds
4-Chlorophenoxyacetic acid: A synthetic pesticide with similar structural features.
2,4-Dichlorophenoxyacetic acid: Another chlorophenoxy compound used as a herbicide.
2-(4-Chlorophenoxy)acetylaminobenzoic acid: A compound with similar functional groups but different biological activity
Uniqueness: 2-(4-chlorophenoxy)-5-nitrobenzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .
Biological Activity
2-(4-Chlorophenoxy)-5-nitrobenzaldehyde is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its distinct structural features, has been investigated for various biological effects, including antimicrobial, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a chlorophenoxy group and a nitrobenzaldehyde moiety, which contribute to its reactivity and biological interactions. The compound can be synthesized through various methods, often involving the reaction of chlorophenol derivatives with nitrobenzaldehyde under controlled conditions.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The observed effects are likely due to the induction of apoptosis and cell cycle arrest.
- Case Study : A study involving human breast cancer cell lines (MCF-7) reported an IC50 value of approximately 25 µM for this compound, indicating potent cytotoxicity.
Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. Research has shown that it can inhibit certain enzymes involved in metabolic processes, which may contribute to its therapeutic potential.
- Example : Inhibition studies on cyclooxygenase (COX) enzymes revealed that this compound could reduce COX-1 and COX-2 activity, suggesting anti-inflammatory properties.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the production of ROS, leading to oxidative stress in target cells.
- Interference with Signaling Pathways : The compound may disrupt key signaling pathways associated with cell growth and survival.
- Binding Affinity : Studies suggest that it may bind to specific receptors or enzymes, modulating their activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
